

Application Notes and Protocols: 4-(2-Aminoethyl)pyridine in Perovskite Solar Cells

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)pyridine

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These application notes provide a comprehensive overview of the use of **4-(2-Aminoethyl)pyridine** (4-AEP) in the fabrication of perovskite solar cells. The primary application highlighted is its role as a bifunctional spacer cation in two-dimensional (2D) Ruddlesden-Popper (RP) perovskite solar cells, leading to enhanced performance and stability.

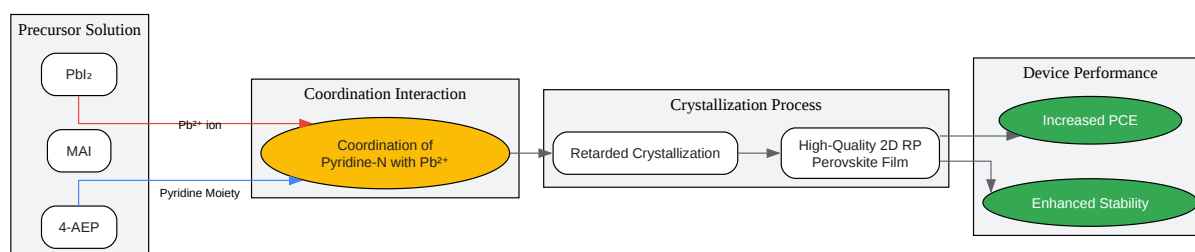
Introduction

Two-dimensional Ruddlesden-Popper perovskites have garnered significant attention due to their superior environmental stability compared to their 3D counterparts. The incorporation of bulky organic spacer cations is a key strategy in the formation of these 2D structures. **4-(2-Aminoethyl)pyridine** has emerged as a promising bifunctional spacer cation. Its unique molecular structure, featuring both an amino group and a pyridine ring, allows it to not only act as a spacer but also to modulate the crystallization kinetics of the perovskite film. This dual functionality leads to the formation of high-quality perovskite films with improved photovoltaic performance.

Mechanism of Action

The enhanced performance of 4-AEP-based perovskite solar cells can be attributed to its unique interaction with the perovskite precursors during film formation. The amino group of the 4-AEP cation serves as the spacer, forming the organic barrier layers between the inorganic lead-halide octahedral sheets, which is characteristic of 2D RP perovskites.

Crucially, the nitrogen atom on the pyridine ring of 4-AEP can coordinate with the lead ions (Pb^{2+}) in the precursor solution.[1][2] This coordination interaction retards the crystallization rate of the perovskite, allowing for more ordered and uniform crystal growth.[1][2] The slower crystallization process results in higher quality perovskite films with fewer defects, which in turn leads to improved charge transport and reduced non-radiative recombination.



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Mechanism of 4-AEP in Perovskite Formation.

Quantitative Data Presentation

The use of 4-AEP as a spacer cation has demonstrated a significant improvement in the power conversion efficiency (PCE) of 2D Ruddlesden-Popper perovskite solar cells compared to those fabricated with the more conventional phenylethylamine (PEA) spacer cation.

Spacer Cation	Perovskite Composition	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)
4-AEP	(4-AEP) ₂ (MA) ₄ Pb ₅ I ₁₆	11.68	1.08	17.52	61.6
PEA	(PEA) ₂ (MA) ₄ Pb ₅ I ₁₆	7.95	1.05	13.25	57.2

Table 1: Photovoltaic performance of 2D RP perovskite solar cells with 4-AEP and PEA spacer cations.[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section provides a detailed protocol for the fabrication of a 2D Ruddlesden-Popper perovskite solar cell with the structure: FTO / c-TiO₂ / m-TiO₂ / (4-AEP)₂(MA)₄Pb₅I₁₆ / Spiro-OMeTAD / Au.

Substrate Preparation

- Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl (2 M).
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes.

Deposition of Electron Transport Layers (ETL)

- Compact TiO₂ (c-TiO₂) Layer: Deposit a compact TiO₂ layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol onto the FTO substrates heated at 450 °C.
- Mesoporous TiO₂ (m-TiO₂) Layer: Spin-coat a commercial TiO₂ paste (e.g., Dyesol 30NR-D) diluted in ethanol onto the c-TiO₂ layer at 5000 rpm for 30 s. Anneal the substrates at 500 °C

for 30 minutes.

Perovskite Precursor Solution Preparation

- Prepare the $(4\text{-AEP})_2(\text{MA})_4\text{PbI}_{16}$ precursor solution by dissolving lead iodide (PbI_2), methylammonium iodide (MAI), and **4-(2-Aminoethyl)pyridine** iodide (4-AEPI) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). The stoichiometric molar ratio of 4-AEPI:MAI: PbI_2 should be 2:4:5.
- Stir the solution at room temperature for at least 2 hours before use.

Perovskite Film Deposition

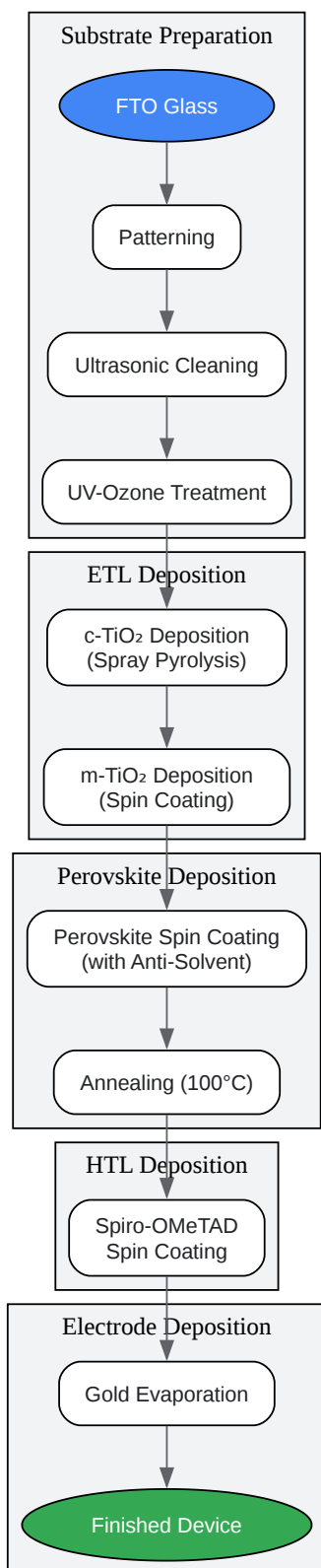
- Transfer the TiO_2 -coated substrates into a nitrogen-filled glovebox.
- Deposit the perovskite precursor solution onto the substrates and spin-coat in a two-step program:
 - 1000 rpm for 10 s (ramp up 1 s)
 - 5000 rpm for 30 s (ramp up 2 s)
- During the second step, with about 15 seconds remaining, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
- Anneal the perovskite films on a hotplate at 100 °C for 10 minutes.

Hole Transport Layer (HTL) Deposition

- Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD powder in chlorobenzene.
- Add additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile to the Spiro-OMeTAD solution.
- Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.

Gold Electrode Deposition

- Define the active area of the solar cell using a shadow mask.
- Deposit an 80-100 nm thick gold (Au) layer by thermal evaporation under high vacuum.



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Experimental Workflow for Perovskite Solar Cell Fabrication.

Potential Application in Surface Passivation

While the primary application of 4-AEP discussed is as a spacer cation in 2D perovskites, its chemical structure suggests a potential role in the surface passivation of 3D perovskite films. The pyridine moiety, being a Lewis base, can donate a lone pair of electrons to passivate undercoordinated Pb^{2+} defects on the perovskite surface.[3][4] These defects are known to be trap states that facilitate non-radiative recombination, thereby limiting the open-circuit voltage and overall efficiency of the solar cell.

A passivation treatment could involve spin-coating a dilute solution of 4-AEP in a suitable solvent (e.g., isopropanol) onto a pre-formed 3D perovskite film (e.g., MAPbI_3 or FAPbI_3). This would be followed by a low-temperature annealing step to remove the solvent. This approach could potentially reduce surface defects and enhance the performance and stability of conventional 3D perovskite solar cells.

Conclusion

4-(2-Aminoethyl)pyridine serves as a highly effective bifunctional spacer cation in the fabrication of 2D Ruddlesden-Popper perovskite solar cells. Its ability to both act as a spacer and coordinate with lead ions leads to controlled crystallization and the formation of high-quality perovskite films. This results in devices with significantly improved power conversion efficiency and stability compared to those using conventional spacer cations. Further research into its potential as a surface passivating agent for 3D perovskites is warranted and could open new avenues for enhancing the performance of perovskite-based photovoltaic technologies.

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